
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide: is a synthetic organic compound that features a pyridine ring substituted with an acetamido group at the 6-position and a bromohexanamide chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-bromopyridine and 6-aminohexanoic acid.
Acetylation: The amino group of 6-aminohexanoic acid is acetylated using acetic anhydride to form 6-acetamidohexanoic acid.
Coupling Reaction: The acetamidohexanoic acid is then coupled with 2-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: 6-acetamidohexanoic acid and 2-bromopyridine.
Applications De Recherche Scientifique
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers to impart specific properties such as thermal stability or responsiveness to environmental stimuli.
Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetamido and bromohexanamide groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Acetamidopyridin-2-yl)acetamide: Lacks the bromohexanamide chain, making it less hydrophobic.
N-(6-Aminopyridin-2-yl)-6-bromohexanamide: Lacks the acetamido group, potentially altering its reactivity and binding properties.
N-(6-Acetamidopyridin-2-yl)-6-chlorohexanamide: Substitutes bromine with chlorine, which may affect its reactivity and biological activity.
Uniqueness
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide is unique due to the presence of both the acetamido group and the bromohexanamide chain, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
632285-87-1 |
|---|---|
Formule moléculaire |
C13H18BrN3O2 |
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
N-(6-acetamidopyridin-2-yl)-6-bromohexanamide |
InChI |
InChI=1S/C13H18BrN3O2/c1-10(18)15-11-6-5-7-12(16-11)17-13(19)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H2,15,16,17,18,19) |
Clé InChI |
JUODAHNFXMMNJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


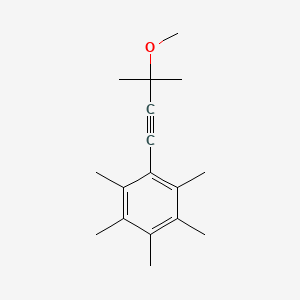
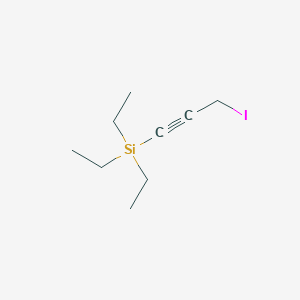
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
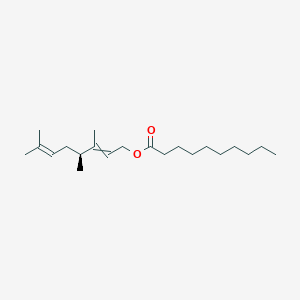
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)
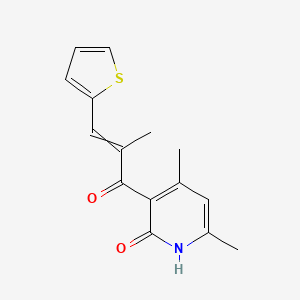

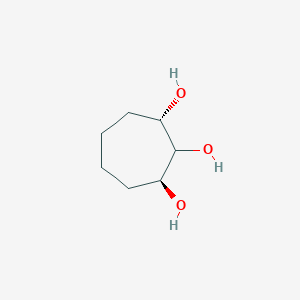
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)

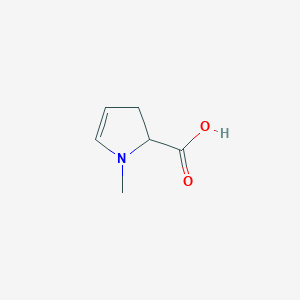
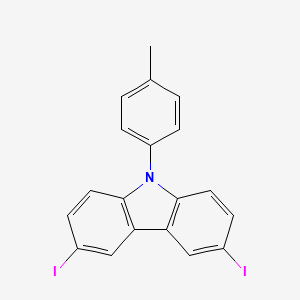
![Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-](/img/structure/B12577665.png)
![2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene)](/img/structure/B12577668.png)
